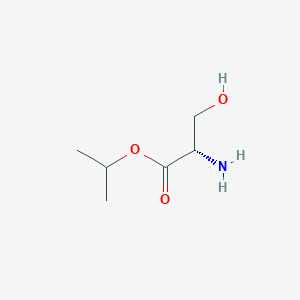
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The transformation of (S)‐2‐Hydroxypropylphosphonic Acid into fosfomycin in Streptomyces fradiae showcases a unique method of epoxide ring formation, retaining the deuterium in fosfomycin and its co-metabolite trans-epoxide during the process. This involves a stereospecific removal of the hydrogen atom from the C-1 atom of deuterated 2-hydroxypropylphosphonic acids, leading to fosfomycin formation with net inversion of configuration (Woschek et al., 2002).
Molecular Structure Analysis
The molecular structure of fosfomycin and related compounds has been elucidated through various biochemical and chemical synthesis studies. The structural analysis reveals the presence of a unique epoxide ring essential for its antibiotic activity. Research has provided insights into the stereochemistry and molecular interactions of fosfomycin with bacterial targets (Shao et al., 2008).
Chemical Reactions and Properties
Fosfomycin undergoes various chemical reactions, including hydrolytic ring opening and conversion to other phosphonic acids. Studies on the biodegradation of fosfomycin by Rhizobium huakuii PMY1 and the growth on possible intermediates synthesized chemically highlight the chemical versatility and reactivity of fosfomycin derivatives (McGrath et al., 2009).
Physical Properties Analysis
The physical properties of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid and related compounds, such as solubility, melting points, and crystalline structure, are critical for understanding their behavior in biological systems and pharmaceutical formulations. However, specific studies focusing solely on the physical properties of these compounds are limited.
Chemical Properties Analysis
The chemical properties, including reactivity with biological molecules, stability under various conditions, and interaction with metal ions, are crucial for fosfomycin's function as an antibiotic. The unique epoxide ring in fosfomycin is vital for its mode of action, inhibiting bacterial cell wall synthesis by reacting with the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (Liu et al., 2004).
Applications De Recherche Scientifique
Bioactive Properties and Drug Development
Phosphonic acids are recognized for their bioactive properties, contributing significantly to drug and pro-drug development. Their structural analogy with the phosphate moiety makes them suitable for various therapeutic applications, including bone targeting and as phosphoantigens in medical treatments. The unique characteristics of phosphonic acids enable their use in designing supramolecular or hybrid materials, functionalization of surfaces for analytical purposes, medical imaging, and more, showcasing their versatility in the biomedical field (Sevrain et al., 2017).
Antimicrobial Applications
Fosfomycin, a well-known derivative of phosphonic acid, demonstrates potent bactericidal activity against a broad spectrum of urinary tract pathogens, including Escherichia coli and various Enterobacteriaceae. This property underlines the compound's significance in addressing bacterial resistance, making it a critical asset in the development of new antibacterial therapies. Its unique chemical structure differentiates it from other antimicrobial agents, offering a valuable mechanism of action against resistant bacterial strains (Patel, Balfour, & Bryson, 1997).
Material Science and Surface Functionalization
The functional group of phosphonic acids is employed in the creation of supramolecular or hybrid materials, playing a critical role in the functionalization of surfaces. These applications demonstrate the group's importance in material science, where it contributes to the development of innovative materials with specific properties tailored for various industrial and technological applications (Sevrain et al., 2017).
Environmental Applications
Phosphonates, including those related to (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid, are used as antiscalants in water treatment processes, indicating their environmental relevance. Despite their resistance to biological degradation, these compounds can be efficiently removed in wastewater treatment facilities, highlighting their significance in managing environmental contaminants (Rott, Steinmetz, & Metzger, 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Glyceraldehyde", "Phosphorus trichloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Formaldehyde", "Sodium hypophosphite", "2-Amino-2-(hydroxymethyl)-1,3-propanediol", "Acetic anhydride", "Methanol", "Chloroacetyl chloride", "Sodium borohydride", "Sodium bicarbonate", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Glyceraldehyde is reacted with phosphorus trichloride and hydroxylamine hydrochloride to form (2-amino-2-(hydroxymethyl)ethyl)phosphonic acid.", "Step 2: The (2-amino-2-(hydroxymethyl)ethyl)phosphonic acid is then reacted with sodium hydroxide and formaldehyde to form (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid.", "Step 3: In the presence of sodium hypophosphite, the (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid is reacted with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid ester.", "Step 4: The (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid ester is then reacted with acetic anhydride to form (2-acetoxy-2-(hydroxymethyl)ethyl)phosphonic acid ester.", "Step 5: The (2-acetoxy-2-(hydroxymethyl)ethyl)phosphonic acid ester is treated with methanol and chloroacetyl chloride to form (2-acetoxy-2-(chloroacetyl)ethyl)phosphonic acid ester.", "Step 6: The (2-acetoxy-2-(chloroacetyl)ethyl)phosphonic acid ester is then reduced with sodium borohydride to form (2-hydroxy-2-(chloroacetyl)ethyl)phosphonic acid ester.", "Step 7: The (2-hydroxy-2-(chloroacetyl)ethyl)phosphonic acid ester is then treated with sodium bicarbonate and methanesulfonic acid to form (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid." ] } | |
Numéro CAS |
1416734-33-2 |
Nom du produit |
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid |
Formule moléculaire |
C₆H₁₄O₈P₂ |
Poids moléculaire |
276.12 |
Synonymes |
(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





